

A Comprehensive Technical Guide on Tasimelteon (C15H19NO2)

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Compound of Interest		
Compound Name:	Tasimelteon	
Cat. No.:	B1681936	Get Quote

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Introduction

Tasimelteon, with the chemical formula C15H19NO2, is a selective dual melatonin receptor agonist.[1][2][3] Marketed under the trade name Hetlioz®, it is the first and only medication approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a chronic circadian rhythm disorder predominantly affecting totally blind individuals.[1][2] Due to the absence of light perception, these individuals cannot entrain their master body clock to a 24-hour day, leading to a continuous shift in their sleep-wake cycle. **Tasimelteon**'s mechanism involves resynchronizing the internal clock through a "non-photic" pathway. This guide provides an in-depth technical overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its evaluation.

Chemical Structure and Properties

Tasimelteon, chemically designated as N-{[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl}propanamide, is a monocarboxylic acid amide belonging to the class of 1-benzofurans and cyclopropanes. It is a white to off-white crystalline powder.

Chemical Identifiers



Identifier	Value
IUPAC Name	N-{[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl}propanamide
SMILES	CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3 =CC=C2
InChI Key	PTOIAAWZLUQTIO-GXFFZTMASA-N
CAS Number	609799-22-6
Molecular Formula	C15H19NO2
Molecular Weight	245.32 g/mol

Physicochemical Properties

Property	Value
Melting Point	78 °C
Boiling Point	442.55 °C (Predicted)
Water Solubility	1.1 mg/mL; slightly soluble
Other Solubilities	Freely soluble in methanol and 95% ethanol
logP	2.43

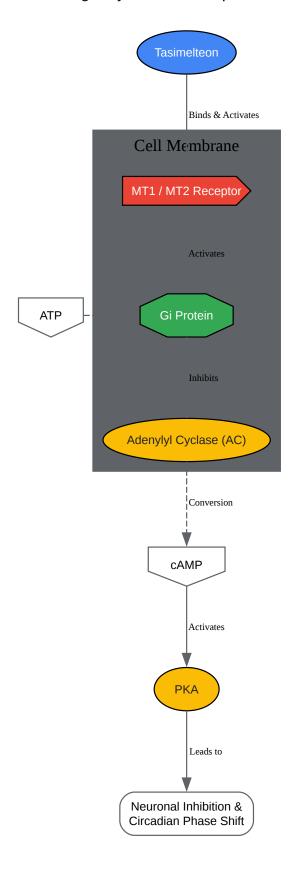
Mechanism of Action and Pharmacology

Tasimelteon is a potent and selective dual agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock. These G-protein coupled receptors are integral to the control of circadian rhythms.

The therapeutic effect of **tasimelteon** is achieved by mimicking the action of endogenous melatonin. It exhibits a higher binding affinity for the MT2 receptor compared to the MT1 receptor. Activation of the MT1 receptor is primarily thought to promote sleep onset, while activation of the MT2 receptor is believed to be crucial for phase-shifting the circadian rhythm,



thereby re-entraining the internal clock to the 24-hour day. **Tasimelteon** has no significant affinity for over 160 other pharmacologically relevant receptors, ensuring its targeted action.





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Tasimelteon's signaling cascade in SCN neurons.

Pharmacodynamics

The binding affinity (Ki) and functional potency (EC50) of **tasimelteon** have been determined in cell lines stably expressing human melatonin receptors.

Parameter	MT1 Receptor	MT2 Receptor	Cell Line
Binding Affinity (Ki)	0.304 nM	0.069 nM	NIH-3T3
Binding Affinity (Ki)	0.35 nM	0.17 nM	CHO-K1
Functional Potency (EC50)	0.74 nM	0.1 nM	NIH-3T3

Pharmacokinetics

Tasimelteon's pharmacokinetic profile is linear over single doses ranging from 3 to 300 mg.

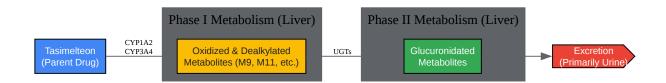
Parameter	Value
Time to Peak (Tmax)	0.5 - 3 hours
Absolute Bioavailability	~38.3%
Volume of Distribution (Vd)	56 - 126 L
Protein Binding	~90%
Elimination Half-life (t½)	1.3 ± 0.4 hours
Excretion	~80% in urine, ~4% in feces

Metabolism

Tasimelteon is extensively metabolized in the liver, with less than 1% of the dose excreted as the parent compound.



- Phase I Metabolism: The primary metabolic pathways consist of oxidation at multiple sites and oxidative dealkylation, which opens the dihydrofuran ring. The major cytochrome P450 isozymes responsible for this are CYP1A2 and CYP3A4.
- Phase II Metabolism: Following Phase I reactions, phenolic glucuronidation is the major Phase II metabolic route.
- Metabolites: The primary metabolites (e.g., M9, M11, M12) exhibit significantly lower binding affinity for melatonin receptors (at least 13-fold less) than the parent compound, suggesting they do not contribute significantly to the clinical effects.



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Metabolic pathway of Tasimelteon.

Experimental ProtocolsReceptor Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of **tasimelteon** for MT1 and MT2 receptors.

- Objective: To quantify the binding affinity of **tasimelteon** by measuring its ability to displace a high-affinity radioligand from human MT1 and MT2 receptors.
- Methodology:
 - Cell Culture: NIH-3T3 or CHO-K1 cells stably transfected to express either human MT1 or MT2 receptors are cultured and harvested.
 - Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.



- Binding Assay: Cell membranes are incubated in a binding buffer with a constant concentration of a radioligand (e.g., 2-[125]-iodomelatonin) and varying concentrations of unlabeled tasimelteon.
- Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).
- Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The concentration of tasimelteon that inhibits 50% of specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol details a functional assay to measure the agonistic activity (EC50) of tasimelteon.

- Objective: To determine the potency of tasimelteon in activating MT1/MT2 receptors by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.
- Methodology:
 - Cell Culture: NIH-3T3 cells expressing human MT1 or MT2 receptors are seeded in multiwell plates.
 - Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Treatment: Cells are treated with varying concentrations of tasimelteon.
 - Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.



- Incubation: The cells are incubated for a defined period (e.g., 30 minutes at 37°C).
- Lysis and Quantification: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA kit.
- Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of tasimelteon. The EC50 value, the concentration at which tasimelteon produces 50% of its maximal inhibitory effect, is calculated using a sigmoidal dose-response model.

Phase III Clinical Trial Protocol (SET Trial)

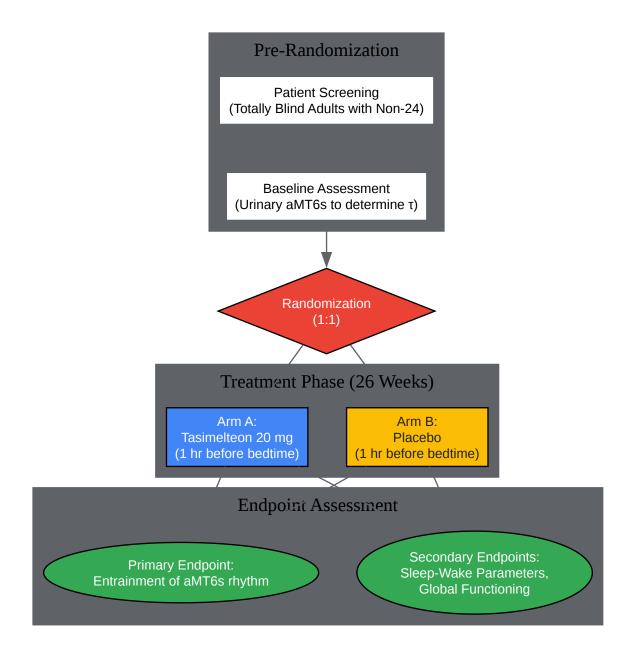
The Safety and Efficacy of **Tasimelteon** (SET) trial was a pivotal study establishing the efficacy of **tasimelteon** for Non-24.

- Objective: To evaluate the efficacy of **tasimelteon** in entraining the circadian rhythm of totally blind individuals with Non-24.
- Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.
- Patient Population: 84 totally blind adults with a confirmed diagnosis of Non-24.
- Methodology:
 - Screening: Patients undergo a screening phase to confirm the Non-24 diagnosis and determine their baseline free-running circadian period (τ) using urinary measurements of 6-sulfatoxymelatonin (aMT6s), the major metabolite of melatonin.
 - Randomization: Eligible patients are randomized to receive either 20 mg of tasimelteon or a matching placebo.
 - Treatment: The investigational product is self-administered orally once daily, one hour before the target bedtime, at the same time each night for up to six months.
 - Primary Endpoint: The primary efficacy endpoint is the proportion of patients who achieve entrainment of their aMT6s rhythm to a 24-hour cycle. Entrainment is defined as a post-



treatment circadian period of < 24.1 hours with a 95% confidence interval that includes 24.0.

 Secondary Endpoints: Key secondary endpoints include clinical response as measured by improvements in nighttime sleep duration, reductions in daytime nap duration, and overall global functioning scores.



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Workflow of the pivotal SET clinical trial.



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